molecular formula C23H36N2O2 B11052696 N-{3-methyl-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}-4-(propan-2-yl)cyclohexanecarboxamide

N-{3-methyl-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}-4-(propan-2-yl)cyclohexanecarboxamide

Cat. No. B11052696
M. Wt: 372.5 g/mol
InChI Key: WWAUBFAKKZEAOG-UHFFFAOYSA-N
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Description

N-{3-methyl-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}-4-(propan-2-yl)cyclohexanecarboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with an isopropyl group and a carboxamide group, as well as a butan-2-yl chain with a phenylethylamino substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-methyl-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}-4-(propan-2-yl)cyclohexanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the butan-2-yl chain: This step involves the reaction of 3-methyl-2-butanone with phenylethylamine under acidic or basic conditions to form the intermediate 3-methyl-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl.

    Cyclohexane ring substitution: The intermediate is then reacted with 4-(propan-2-yl)cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-{3-methyl-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}-4-(propan-2-yl)cyclohexanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and ester functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-{3-methyl-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}-4-(propan-2-yl)cyclohexanecarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: Research focuses on its interaction with biological targets and its potential as a drug candidate.

    Industrial Chemistry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-methyl-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}-4-(propan-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-methyl-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}-4-(trifluoromethyl)cyclohexanecarboxamide
  • N-{3-methyl-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}-4-(methyl)cyclohexanecarboxamide

Uniqueness

N-{3-methyl-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}-4-(propan-2-yl)cyclohexanecarboxamide is unique due to its specific substitution pattern on the cyclohexane ring and the presence of both a phenylethylamino group and a butan-2-yl chain

properties

Molecular Formula

C23H36N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

N-[3-methyl-1-oxo-1-(2-phenylethylamino)butan-2-yl]-4-propan-2-ylcyclohexane-1-carboxamide

InChI

InChI=1S/C23H36N2O2/c1-16(2)19-10-12-20(13-11-19)22(26)25-21(17(3)4)23(27)24-15-14-18-8-6-5-7-9-18/h5-9,16-17,19-21H,10-15H2,1-4H3,(H,24,27)(H,25,26)

InChI Key

WWAUBFAKKZEAOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)C(=O)NC(C(C)C)C(=O)NCCC2=CC=CC=C2

Origin of Product

United States

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